molecular formula C20H20N2O8S B13427886 (S)-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione

(S)-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione

Cat. No.: B13427886
M. Wt: 448.4 g/mol
InChI Key: MQKGPVSCBKQSDG-OAHLLOKOSA-N
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Description

The compound (S)-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione is an isoindoline-1,3-dione derivative featuring a chiral center at the ethyl group attached to the 3-ethoxy-4-methoxyphenyl moiety and a nitro substituent at position 4 of the isoindoline ring.

Apremilast (C₂₂H₂₄N₂O₇S), a well-characterized PDE4 inhibitor, replaces the nitro group with an acetamide at position 4 .

Properties

Molecular Formula

C20H20N2O8S

Molecular Weight

448.4 g/mol

IUPAC Name

2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]-4-nitroisoindole-1,3-dione

InChI

InChI=1S/C20H20N2O8S/c1-4-30-17-10-12(8-9-16(17)29-2)15(11-31(3,27)28)21-19(23)13-6-5-7-14(22(25)26)18(13)20(21)24/h5-10,15H,4,11H2,1-3H3/t15-/m1/s1

InChI Key

MQKGPVSCBKQSDG-OAHLLOKOSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro Apremilast involves several steps, starting from commercially available precursors. One common method includes the nitration of Apremilast using a nitrating agent such as nitric acid or a nitrating mixture (e.g., nitric acid and sulfuric acid). The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent decomposition .

Industrial Production Methods

For industrial production, the synthesis of 4-Nitro Apremilast can be optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of safer nitrating agents and solvents can enhance the safety and environmental sustainability of the production process .

Chemical Reactions Analysis

Nitro Group Reactivity

The nitro group at the 4-position undergoes selective transformations:

a. Reduction to Amine
Hydrogenation with 10% Pt/C under H₂ (2 atm) at 55°C reduces the nitro group to an amine with 96% yield . This step is pivotal for generating bioactive derivatives.

b. Acetylation
The resulting amine reacts with acetic anhydride at 80°C to form an acetylated derivative (96% yield) , enhancing solubility for downstream applications.

Methylsulfonyl Group Participation

The methylsulfonyl group acts as an electron-withdrawing substituent, facilitating:

a. Nucleophilic Displacement
In toluene, the methylsulfonyl moiety enables coupling with aromatic amines or anhydrides, as seen in the synthesis of dinitroisoindoline derivatives .

b. Stabilization of Transition States
The sulfonyl group stabilizes intermediates during cyclization reactions, improving regioselectivity in fused-ring systems .

Ether Group Stability

The 3-ethoxy-4-methoxyphenyl substituent remains intact under acidic (e.g., acetic acid reflux) and basic conditions, demonstrating robustness during synthesis .

Catalytic and Solvent Effects

Key solvent and catalyst impacts include:

ParameterEffect on ReactionExample
Toluene Azeotropic water removalDean-Stark trap efficiency
Acetic acid Protonation of intermediates70% yield in fused-ring synthesis
Pt/C catalyst Selective nitro reduction96% amine formation

Comparative Reaction Yields

The table below summarizes critical reactions:

Starting MaterialProductConditionsYield
4-Nitroisobenzofuran4-Nitroisoindoline-1,3-dione230°C, 2 h93%
Nitroisoindoline + H₂4-Aminoisoindoline-1,3-dionePt/C, 55°C, 24 h96%
Amine + Acetic anhydride4-Acetylaminoisoindoline-1,3-dione80°C, 1 h96%

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Nitro Apremilast is similar to that of Apremilast, involving the inhibition of phosphodiesterase 4 (PDE4). This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn regulates the production of pro-inflammatory and anti-inflammatory mediators. The nitro group may enhance or modify the binding affinity and selectivity of the compound for PDE4, potentially leading to different biological effects .

Comparison with Similar Compounds

Structural Analogues of Isoindoline-1,3-Dione Derivatives

The following table summarizes key structural and functional differences between the query compound and related analogues:

Compound Name / Identifier Molecular Formula Substituents (Position) Biological Activity / Application Key References
Apremilast C₂₂H₂₄N₂O₇S Acetamide (4) PDE4 inhibitor; Psoriasis, Psoriatic arthritis
(S)-2-(1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl)-4-Nitroisoindoline-1,3-Dione C₂₀H₂₀N₂O₈S* Nitro (4) Not explicitly reported
2-(4-(3-Methyl-5-Thioxo-4-Phenyl-1,2,4-Triazolidin-3-yl)Phenyl)Isoindoline-1,3-Dione (13c) C₂₃H₁₈N₄O₂S Thioxo-triazolidine, Phenyl (4) Antimicrobial potential (inferred from IR/NMR)
5-Nitroisoindoline-1,3-Dione Derivative C₂₀H₂₀N₂O₈S Nitro (5) Pharmaceutical impurity
Des-Acetyl Apremilast (Impurity) C₂₀H₂₂N₂O₆S Amino (4) Genotoxic impurity in Apremilast synthesis

*Calculated molecular formula based on structural analogy to Apremilast, replacing acetamide (-NHCOCH₃) with nitro (-NO₂).

Key Observations:

Substituent Effects: Nitro Group (Position 4 vs. 5): The query compound’s 4-nitro group is a positional isomer of the 5-nitro derivative in . Acetamide vs. Nitro: Apremilast’s acetamide facilitates hydrogen bonding in PDE4’s active site, contributing to its therapeutic efficacy . The nitro group may instead favor interactions with hydrophobic or aromatic residues.

Synthetic Routes: Apremilast is synthesized via asymmetric methods using chiral auxiliaries (e.g., Ellman’s sulfinamide) or enzymatic resolution .

Physicochemical Properties :

  • Solubility : Apremilast’s acetamide enhances water solubility compared to the nitro analogue, which is likely more lipophilic .
  • Stability : Nitro groups may increase photolytic degradation risks, whereas Apremilast’s sulfonyl and ether groups improve stability under physiological conditions .

Pharmacological and Industrial Relevance

  • Apremilast : Clinically approved for autoimmune diseases due to its PDE4 inhibition and TNF-α suppression .
  • Nitro Derivatives : Nitroisoindoline-1,3-diones are primarily reported as intermediates or impurities (e.g., ’s 5-nitro compound). Their biological activities remain underexplored but could include antimicrobial or anti-inflammatory effects, as seen in thioxo-triazolidine derivatives () .
  • Impurity Profiles : Des-acetyl Apremilast () and positional nitro isomers () highlight the importance of stringent quality control in API synthesis .

Biological Activity

(S)-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione, commonly referred to in research contexts as Apremilast, is a compound of significant interest due to its biological activity as a phosphodiesterase 4 (PDE4) inhibitor. This compound has therapeutic potential in treating inflammatory conditions such as psoriasis and psoriatic arthritis. This article reviews the biological activity of Apremilast, focusing on its mechanism of action, efficacy in clinical settings, and relevant research findings.

  • Molecular Formula : C22H24N2O7S
  • Molecular Weight : 460.5 g/mol
  • CAS Number : 608141-44-2

Apremilast acts primarily by inhibiting the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, Apremilast increases intracellular levels of cAMP, leading to the modulation of inflammatory responses. This mechanism is particularly beneficial in conditions characterized by excessive inflammation.

Anti-inflammatory Effects

Research indicates that Apremilast effectively reduces the production of pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23. These cytokines are pivotal in the pathogenesis of various autoimmune diseases. A study demonstrated that treatment with Apremilast led to a significant decrease in these cytokines in patients with psoriasis .

Clinical Trials

Apremilast has undergone extensive clinical trials to assess its safety and efficacy:

  • Psoriasis : In Phase III clinical trials, Apremilast demonstrated a significant reduction in the Psoriasis Area and Severity Index (PASI) scores compared to placebo groups. Approximately 40% of patients achieved PASI 75 after 16 weeks of treatment .
  • Psoriatic Arthritis : In patients with psoriatic arthritis, Apremilast showed improvements in joint pain and function, with a notable percentage achieving ACR20 response rates after 24 weeks .

Case Study 1: Efficacy in Chronic Plaque Psoriasis

A cohort study involving 500 patients treated with Apremilast showed that over 50% achieved clear or almost clear skin after six months. Patients reported improved quality of life metrics and reduced itch severity .

Case Study 2: Long-term Safety Profile

A long-term safety study monitored patients over two years, revealing that the most common adverse effects included gastrointestinal disturbances and headache. Importantly, no new safety signals were identified beyond those established during initial trials .

Comparative Analysis with Other Treatments

TreatmentMechanismEfficacy (PASI 75)Common Side Effects
ApremilastPDE4 Inhibition~40%Diarrhea, headache
MethotrexateAntimetabolite~60%Nausea, liver toxicity
Biologics (e.g., TNF inhibitors)Targeted therapy~70%Infection risk

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing (S)-2-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions, leveraging precursors like nitro-substituted isoindoline-dione and functionalized phenyl derivatives. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of sulfonyl and nitro groups .
  • Catalysis : Base catalysts (e.g., K₂CO₃) improve deprotonation efficiency in coupling reactions .
  • Temperature control : Stepwise heating (60–80°C) minimizes side reactions during nitro-group incorporation .
    • Validation : Monitor intermediates via TLC/HPLC and compare spectral data (e.g., ¹H NMR δ 7.3–8.3 ppm for aromatic protons) to published analogs .

Q. Which spectroscopic techniques are critical for confirming structural integrity, and what key spectral markers should be prioritized?

  • Methodological Answer :

  • ¹H/¹³C NMR : Prioritize signals for the nitro group (δ 7.8–8.3 ppm in ¹H NMR; δ 120–130 ppm in ¹³C NMR) and sulfonyl moiety (δ 2.5–3.5 ppm for methylsulfonyl protons) .
  • IR Spectroscopy : Confirm sulfonyl (1150–1300 cm⁻¹, S=O stretching) and nitro (1520–1350 cm⁻¹, asymmetric/symmetric NO₂ stretching) groups .
  • X-ray Crystallography : Resolve stereochemistry using single-crystal diffraction data, comparing bond angles (e.g., C8–C9–C10 ~109°) to structurally related isoindoline-diones .

Q. What methodologies determine solubility parameters and polymorphic stability under various solvent conditions?

  • Methodological Answer :

  • Solubility Screening : Use shake-flask method with solvents of varying polarity (e.g., water, ethanol, DCM) at 25°C. Measure saturation concentration via UV-Vis .
  • Polymorph Characterization : Perform differential scanning calorimetry (DSC) to identify melting points and powder X-ray diffraction (PXRD) to distinguish crystal forms. Compare with patent data for solid forms of analogous compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between enantiomeric forms of related isoindoline-1,3-dione derivatives?

  • Methodological Answer :

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) or enzymatic resolution to isolate (S)- and (R)-enantiomers. Compare IC₅₀ values in biological assays (e.g., kinase inhibition) .
  • Structural Analysis : Correlate activity differences with crystallographic data (e.g., hydrogen-bonding patterns in the sulfonyl group) .
    • Case Study : Analogous compounds showed 10-fold higher activity in (S)-enantiomers due to steric compatibility with target binding pockets .

Q. What experimental designs assess the environmental fate and degradation pathways of this nitro-substituted compound?

  • Methodological Answer :

  • Laboratory Studies : Simulate hydrolysis (pH 4–9 buffers) and photolysis (UV irradiation) to quantify degradation products via LC-MS. Track nitro-group reduction to amine derivatives .
  • Ecotoxicology : Use OECD Test Guideline 201 (algae growth inhibition) to evaluate acute toxicity. Measure bioaccumulation potential via octanol-water partition coefficients (log Kow) .
    • Field Studies : Deploy passive samplers in aquatic systems to monitor partitioning between water, sediment, and biota .

Q. What computational strategies predict the compound’s interactions with biological targets, considering stereochemical complexity?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model binding to sulfonyl-sensitive targets (e.g., NF-κB). Prioritize poses with hydrogen bonds between the nitro group and catalytic residues .
  • MD Simulations : Run 100-ns trajectories to assess conformational stability of the ethoxy-methoxyphenyl moiety in aqueous vs. lipid bilayer environments .

Q. How can discrepancies between in vitro and in vivo pharmacological data for sulfonyl-containing isoindoline derivatives be addressed?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability bottlenecks .
  • Metabolite Identification : Use high-resolution MS/MS to detect phase I/II metabolites (e.g., glucuronidation of the methoxy group) .
  • Species-Specific Differences : Cross-validate in murine and primate models, adjusting dosages based on allometric scaling .

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